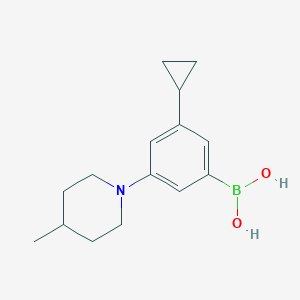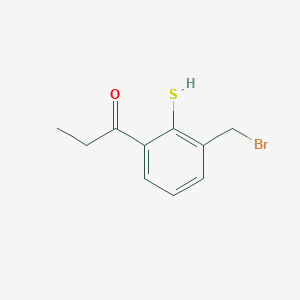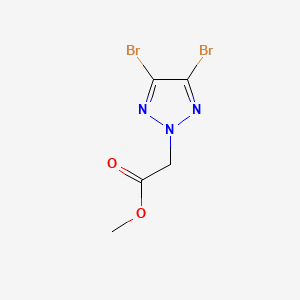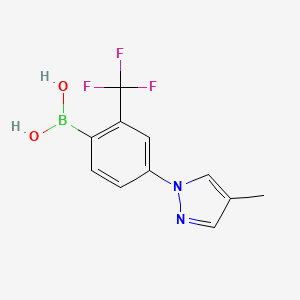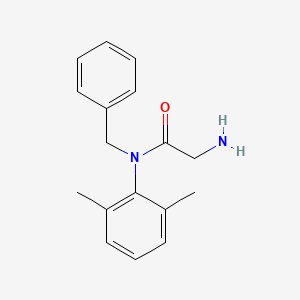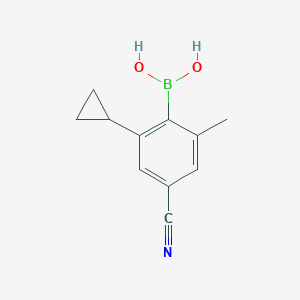![molecular formula C24H19N7 B14076226 4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline CAS No. 102753-91-3](/img/structure/B14076226.png)
4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-[2-[4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]phenyl]diazenyl]- is a complex organic compound known for its unique structure and properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is notable for its vibrant colors and is often used in dyeing processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[2-[4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]phenyl]diazenyl]- typically involves a series of diazotization and coupling reactions. The process begins with the diazotization of aniline derivatives to form diazonium salts. These salts are then coupled with other aromatic compounds to form the azo linkage. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the efficiency of the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial in industrial synthesis to achieve the desired product quality and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-[2-[4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]phenyl]diazenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc in acidic conditions are often used.
Substitution: Halogens, sulfonic acids, and nitro groups can be introduced using reagents like halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzenamine, 4-[2-[4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]phenyl]diazenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of colored materials, such as textiles and plastics.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-[2-[4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]phenyl]diazenyl]- involves its interaction with molecular targets through its azo groups. These groups can undergo reversible cis-trans isomerization under light exposure, which is a key feature in its use as a dye. The compound can also form complexes with metal ions, influencing its chemical behavior and applications.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, N-phenyl-4-(phenylazo)-: Another azo compound with similar dyeing properties.
Benzenamine, N,N-dimethyl-4-(phenylazo)-: Known for its use in solvent dyes and pigments.
Uniqueness
Benzenamine, 4-[2-[4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]phenyl]diazenyl]- is unique due to its extended conjugated system, which enhances its color properties and stability. This makes it particularly valuable in applications requiring long-lasting and vibrant dyes.
Propiedades
Número CAS |
102753-91-3 |
|---|---|
Fórmula molecular |
C24H19N7 |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
4-[[4-[(4-phenyldiazenylphenyl)diazenyl]phenyl]diazenyl]aniline |
InChI |
InChI=1S/C24H19N7/c25-18-6-8-20(9-7-18)27-29-22-14-16-24(17-15-22)31-30-23-12-10-21(11-13-23)28-26-19-4-2-1-3-5-19/h1-17H,25H2 |
Clave InChI |
MRIJBDKPDKSIQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


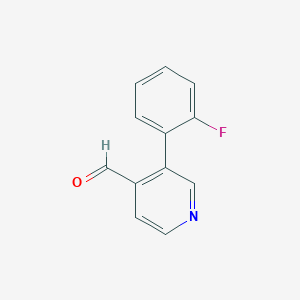
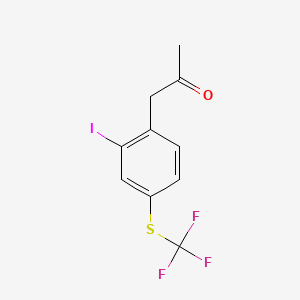
![(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B14076158.png)


![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)
